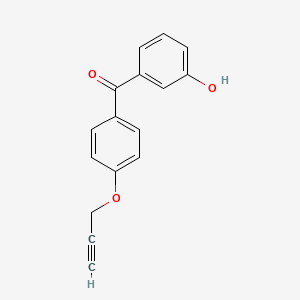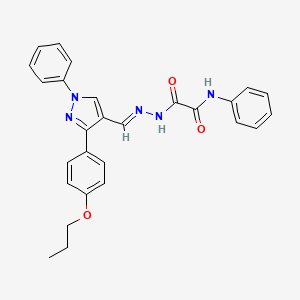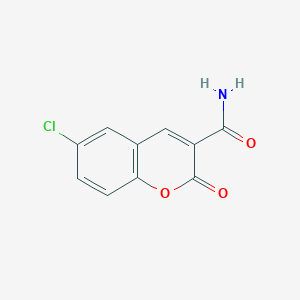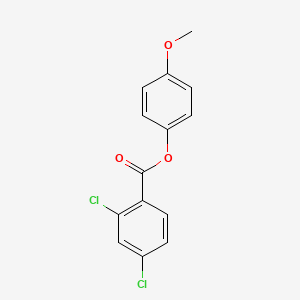
4-Methoxyphenyl 2,4-dichlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxyphenyl 2,4-dichlorobenzoate is an organic compound with the molecular formula C14H10Cl2O3 and a molecular weight of 297.14 g/mol . This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further esterified with 2,4-dichlorobenzoic acid. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Methoxyphenyl 2,4-dichlorobenzoate typically involves the esterification of 4-methoxyphenol with 2,4-dichlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
4-Methoxyphenol+2,4-Dichlorobenzoyl chloride→4-Methoxyphenyl 2,4-dichlorobenzoate+HCl
In an industrial setting, the reaction conditions are optimized to increase yield and purity. This may involve controlling the temperature, reaction time, and the molar ratios of the reactants.
Chemical Reactions Analysis
4-Methoxyphenyl 2,4-dichlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the electron-withdrawing chlorine atoms on the benzene ring. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield 4-methoxyphenol and 2,4-dichlorobenzoic acid.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less common, the methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Methoxyphenyl 2,4-dichlorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the manufacture of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Methoxyphenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The methoxy group and the dichlorobenzoyl moiety contribute to its binding affinity and reactivity. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
4-Methoxyphenyl 2,4-dichlorobenzoate can be compared with other similar compounds, such as:
- 4-Methoxyphenyl 3,4-dichlorobenzoate
- 4-Methoxyphenyl 2-chlorobenzoate
- 4-Methoxyphenyl 2,4-dichlorobenzamide
These compounds share structural similarities but differ in their chemical properties and reactivity. For example, the presence of different substituents on the benzene ring can significantly affect their reactivity and applications. This compound is unique due to the specific positioning of the chlorine atoms and the methoxy group, which confer distinct chemical and biological properties .
Properties
CAS No. |
284680-45-1 |
|---|---|
Molecular Formula |
C14H10Cl2O3 |
Molecular Weight |
297.1 g/mol |
IUPAC Name |
(4-methoxyphenyl) 2,4-dichlorobenzoate |
InChI |
InChI=1S/C14H10Cl2O3/c1-18-10-3-5-11(6-4-10)19-14(17)12-7-2-9(15)8-13(12)16/h2-8H,1H3 |
InChI Key |
LXWWJLRTWZQQHG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


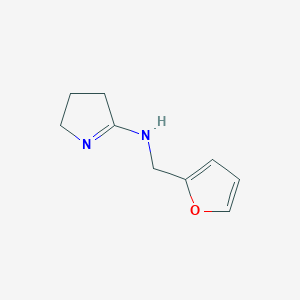
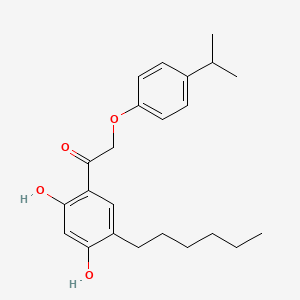
![[(15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaen-17-yl]methanol](/img/structure/B15074034.png)
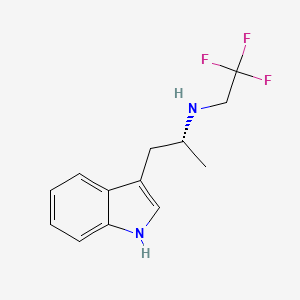
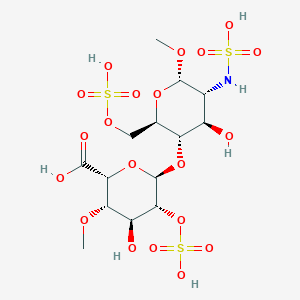
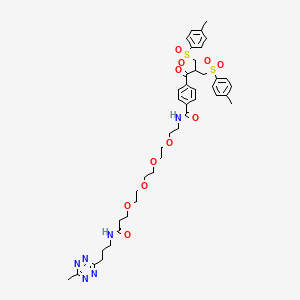

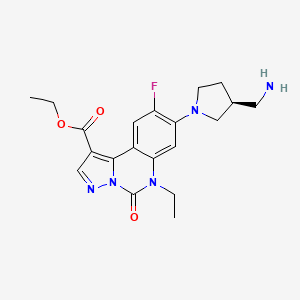
![(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]propanoic acid](/img/structure/B15074060.png)
